molecular formula C8H11NO2 B12884427 3-Cyclopentylisoxazol-5(2H)-one

3-Cyclopentylisoxazol-5(2H)-one

Cat. No.: B12884427
M. Wt: 153.18 g/mol
InChI Key: CKVWYGRVCSLBFT-UHFFFAOYSA-N
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Description

3-Cyclopentylisoxazol-5(2H)-one is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime, which is then cyclized to form the isoxazole ring. The reaction conditions often involve acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylisoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents replace the existing groups on the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Cyclopentylisoxazol-5(2H)-one has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopentylisoxazol-5(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopentylisoxazol-5-amine: Similar in structure but with an amine group instead of a ketone.

    3-Cyclopentylisoxazole: Lacks the carbonyl group, leading to different chemical properties.

    Isoxazole: The parent compound without any substituents.

Uniqueness

3-Cyclopentylisoxazol-5(2H)-one is unique due to the presence of both the cyclopentyl group and the isoxazole ring, which confer specific chemical reactivity and potential biological activity. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-cyclopentyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C8H11NO2/c10-8-5-7(9-11-8)6-3-1-2-4-6/h5-6,9H,1-4H2

InChI Key

CKVWYGRVCSLBFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=O)ON2

Origin of Product

United States

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